molecular formula C14H22O5 B14293199 {2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate CAS No. 112768-18-0

{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate

Cat. No.: B14293199
CAS No.: 112768-18-0
M. Wt: 270.32 g/mol
InChI Key: GKNAFXMFAQFKGP-UHFFFAOYSA-N
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Description

{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate: is a fascinating compound with a complex structure. Its IUPAC name is tert-Butyl 2-((4R,6S)-6-(acetoxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate . Let’s break down its features:

    Molecular Formula: C6H10O3

    Molecular Weight: 130.14 g/mol

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the Suzuki–Miyaura (SM) coupling reaction. SM coupling is a powerful carbon–carbon bond-forming reaction that utilizes organoboron reagents. These reagents readily transmetalate with palladium complexes, allowing for mild and functional group-tolerant conditions . The specific synthetic steps for this compound would involve boron-based reagents.

Industrial Production: While industrial-scale production methods may vary, the SM coupling route can be adapted for large-scale synthesis. Optimization of reaction conditions, catalysts, and reagent quantities ensures efficient production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: Undergoes oxidation reactions.

    Reduction: May participate in reduction processes.

    Substitution: Reacts with nucleophiles or electrophiles.

Common Reagents:

    Organoboron Reagents: Key players in SM coupling.

    Palladium Catalysts: Facilitate carbon–carbon bond formation.

Major Products: The major products depend on the specific reaction conditions and substituents. Detailed analysis would require experimental data.

Scientific Research Applications

Chemistry:

    Building Block: Used in the synthesis of more complex molecules.

    Functional Group Manipulation: Enables modification of acetyl and cyclopentyl moieties.

Biology and Medicine:

    Drug Development: Investigated for potential pharmaceutical applications.

    Biological Studies: May serve as a probe or substrate in biochemical research.

Industry:

    Fine Chemicals: Valuable in specialty chemical production.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific biological or chemical context. Further research is needed to elucidate its molecular targets and pathways.

Properties

CAS No.

112768-18-0

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

IUPAC Name

[2-(3-acetyloxybutyl)-4-oxocyclopentyl]methyl acetate

InChI

InChI=1S/C14H22O5/c1-9(19-11(3)16)4-5-12-6-14(17)7-13(12)8-18-10(2)15/h9,12-13H,4-8H2,1-3H3

InChI Key

GKNAFXMFAQFKGP-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1CC(=O)CC1COC(=O)C)OC(=O)C

Origin of Product

United States

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